molecular formula C26H33N3O4 B12399594 Nampt-IN-9

Nampt-IN-9

Cat. No.: B12399594
M. Wt: 451.6 g/mol
InChI Key: ILCWCURIRPQDGE-VAWYXSNFSA-N
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Description

Nampt-IN-9 is a small-molecule inhibitor targeting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial in the nicotinamide adenine dinucleotide (NAD) salvage pathway. NAMPT plays a significant role in cellular metabolism, energy production, and regulation of various cellular processes. Inhibitors like this compound are of great interest in scientific research due to their potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nampt-IN-9 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, using high-efficiency reactors, and implementing stringent quality control measures. The production process may also involve purification steps such as crystallization, distillation, and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Nampt-IN-9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound .

Mechanism of Action

Nampt-IN-9 exerts its effects by inhibiting the activity of nicotinamide phosphoribosyltransferase (NAMPT), thereby reducing the levels of nicotinamide adenine dinucleotide (NAD) in cells. This inhibition disrupts cellular metabolism and energy production, leading to various downstream effects such as induction of apoptosis and inhibition of cell proliferation. The molecular targets and pathways involved include the NAD salvage pathway, sirtuin signaling, and the regulation of cellular redox states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nampt-IN-9

This compound is unique due to its specific binding affinity and selectivity for NAMPT, which may result in fewer off-target effects compared to other inhibitors. Additionally, its pharmacokinetic properties and bioavailability make it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C26H33N3O4

Molecular Weight

451.6 g/mol

IUPAC Name

(E)-N-[4-[1-(2,6-dimethoxybenzoyl)piperidin-4-yl]butyl]-3-pyridin-3-ylprop-2-enamide

InChI

InChI=1S/C26H33N3O4/c1-32-22-9-5-10-23(33-2)25(22)26(31)29-17-13-20(14-18-29)7-3-4-16-28-24(30)12-11-21-8-6-15-27-19-21/h5-6,8-12,15,19-20H,3-4,7,13-14,16-18H2,1-2H3,(H,28,30)/b12-11+

InChI Key

ILCWCURIRPQDGE-VAWYXSNFSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCC(CC2)CCCCNC(=O)/C=C/C3=CN=CC=C3

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCC(CC2)CCCCNC(=O)C=CC3=CN=CC=C3

Origin of Product

United States

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